6-Hydroxythiochroman-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8O2S |
|---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-hydroxy-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C9H8O2S/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2 |
InChI Key |
LRYHSQOHSHNSBD-UHFFFAOYSA-N |
SMILES |
C1CSC2=C(C1=O)C=C(C=C2)O |
Canonical SMILES |
C1CSC2=C(C1=O)C=C(C=C2)O |
Origin of Product |
United States |
Synthetic Methodologies for 6 Hydroxythiochroman 4 One
Established Synthetic Routes to 6-Hydroxythiochroman-4-one
Traditional methods for synthesizing the thiochroman-4-one (B147511) core rely on foundational reactions in organic chemistry, including intramolecular cyclizations and electrophilic aromatic substitutions.
A primary and direct route to this compound involves the use of appropriately substituted thiophenols as starting materials. magtechjournal.com This approach typically begins with a substitution reaction to introduce a suitable side chain onto the thiophenol, which can then undergo an intramolecular cyclization to form the final thiochromanone ring system. The hydroxyl group at the 6-position is often present on the initial thiophenol precursor or is protected and later revealed.
Concentrated sulfuric acid is a powerful dehydrating and cyclizing agent frequently employed in the synthesis of thiochromanones. atamanchemicals.com In a common procedure, substituted thiophenols are subjected to a cyclization reaction facilitated by concentrated sulfuric acid to yield 6-hydroxythiochroman-4-ones. magtechjournal.com Sulfuric acid promotes the intramolecular reaction by protonating key functional groups, making the subsequent ring closure more favorable. magtechjournal.comorgsyn.org This method is often used for the sulfonation of various aromatic compounds and can be adapted for cyclization processes. google.com
Acid-catalyzed cyclodehydration is a broader category of reactions for forming cyclic structures, including thiochroman-4-ones. researchgate.net This process involves the removal of a water molecule to facilitate ring closure. One such method involves the cyclodehydration of 3-alkyl-3-(phenylthio)propanoic acids. researchgate.net Various acids can be used to catalyze this transformation. For instance, a mixture of phosphorus pentoxide in phosphoric acid has been successfully used to cyclize a phenyl butyl sulfide (B99878) derivative to form the corresponding 6-hydroxythiochroman. google.com The choice of acid catalyst can be crucial for reaction efficiency and may influence the reaction temperature required for cyclodehydration. organic-chemistry.org Chiral phosphoric acids have also been explored for atroposelective cyclodehydration reactions in the synthesis of other heterocyclic systems. beilstein-journals.org
The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching an acyl group to an aromatic ring. numberanalytics.commasterorganicchemistry.com This reaction can be adapted for an intramolecular cyclization to synthesize cyclic ketones like thiochroman-4-ones. The general mechanism involves the formation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.commasterorganicchemistry.com This electrophile then attacks the aromatic ring to form the ketone.
For thiochromanone synthesis, this strategy is applied intramolecularly, for example, through the Friedel-Crafts acylation of 3-(phenylthio)propanoyl chlorides. researchgate.net A variety of Lewis acids can serve as catalysts, and advancements have led to the use of more efficient and reusable solid acid catalysts. researchgate.netresearchgate.net
Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation
| Catalyst | Formula | Typical Use |
| Aluminum Chloride | AlCl₃ | Traditional and widely used catalyst. numberanalytics.com |
| Ferric Chloride | FeCl₃ | Alternative Lewis acid catalyst. masterorganicchemistry.com |
| Trifluoromethanesulfonic acid | CF₃SO₃H | A strong Brønsted acid that can also act as a catalyst. researchgate.net |
| Iron Zirconium Phosphate (B84403) | ZPFe | A reusable solid acid catalyst for solvent-free conditions. researchgate.net |
A more direct, one-pot approach involves the reaction of thiophenols with acrylic acids or their derivatives. researchgate.net This method typically requires a strong acid catalyst, such as trifluoromethanesulfonic acid (CF₃SO₃H), to promote both the initial Michael addition of the thiophenol to the acrylic acid and the subsequent intramolecular Friedel-Crafts acylation to form the thiochroman-4-one ring. researchgate.net This streamlined process avoids the need to isolate the intermediate β-arylthiopropionic acid.
Friedel-Crafts Acylation Strategies in Thiochromanone Synthesis
Advanced Synthetic Approaches and Innovations
Modern synthetic chemistry aims to improve upon traditional methods by enhancing efficiency, reducing reaction times, and employing more environmentally benign conditions.
One significant advancement is the use of microwave irradiation to accelerate the synthesis of thiochroman-4-ones. researchgate.net The cyclization of β-arylthiopropionic acids, which are prepared by condensing arylthiols with chloropropionic acid, can be achieved within minutes under microwave conditions, representing a substantial improvement in efficiency over conventional heating methods. researchgate.net
Another area of innovation lies in the application of advanced catalytic systems. This includes the development of enantioselective methods using chiral catalysts to produce specific stereoisomers of substituted thiochromanones. ijpcbs.com Furthermore, catalytic conjugate additions of organometallic reagents, such as Grignard reagents catalyzed by copper(I) salts, to thiochromones provide a sophisticated route to 2-alkylthiochroman-4-ones. researchgate.net These advanced methods expand the library of available thiochromanone derivatives for further research and application. monash.edu
Transition Metal-Free Intramolecular S-Arylation for Thiochromen-4-ones
A notable advancement in the synthesis of thiochromen-4-ones is the development of transition metal-free intramolecular S-arylation. This approach offers an environmentally benign alternative to traditional metal-catalyzed methods, which can contaminate products with toxic metals. lookchem.com One such method involves the condensation of a 2'-haloacetophenone with a dithioester in the presence of sodium hydride (NaH) in dimethylformamide (DMF). lookchem.comgoogle.co.in This one-pot synthesis proceeds at room temperature and produces thiochromen-4-ones in moderate to good yields. lookchem.com The mechanism is proposed to involve the formation of a carbanion, which reacts with the dithioester to form a 1,3-thioketone intermediate. This intermediate then undergoes tautomerization and subsequent intramolecular nucleophilic aromatic substitution (SNAr) at the ortho-halo position, leading to the cyclized product. lookchem.com Another transition-metal-free approach synthesizes 4H-thiochromen-4-ones from (Z)-β-chlorovinyl ketones through a tandem one-pot reaction involving intermolecular nucleophilic addition of sodium hydrogen sulfide followed by an intramolecular SNAr reaction. organic-chemistry.org
| Reactants | Reagents | Product | Yield | Reference |
| 2'-haloacetophenone, Dithioester | NaH, DMF | Thiochromen-4-one | Moderate to Good | lookchem.com |
| (Z)-β-chlorovinyl ketone | NaHS | 4H-thiochromen-4-one | Good to Excellent | organic-chemistry.org |
Asymmetric Synthesis Techniques for Chiral Thiochromanones
The synthesis of chiral thiochromanones is of great importance due to the stereospecific nature of many biological interactions. chiralpedia.com Asymmetric synthesis allows for the production of specific enantiomers, which can have differing biological activities. chiralpedia.com
Several methods have been developed for the asymmetric synthesis of chiral thiochromanones. One highly efficient method is the copper-catalyzed asymmetric conjugated reduction of thiochromones, which yields chiral thiochromanones with high enantiomeric excess (96-97% ee) and good yields (74-87%). nih.gov Another innovative approach combines a base-promoted retro-sulfa-Michael addition with a palladium-catalyzed asymmetric allenylic alkylation. nih.gov This strategy has been successful in creating chiral thiochromanones with multiple stereogenic centers, including a quaternary center and an allene (B1206475) unit, with excellent diastereoselectivity and enantioselectivity (>99% ee). nih.gov Furthermore, a copper-catalyzed enantioselective hydroallylation of 2H-thiochromenes using allylic phosphate electrophiles provides access to chiral 4-allyl thiochromanes in high yields and excellent enantioselectivities. rsc.org
| Method | Catalyst/Reagents | Product | Key Features | Reference |
| Asymmetric Conjugated Reduction | Copper catalyst | Chiral Thiochromanones | 74-87% yield, 96-97% ee | nih.gov |
| Retro-sulfa-Michael/Asymmetric Allenylic Alkylation | Palladium catalyst, Base | Chiral Thiochromanones with multiple stereocenters | Up to 98% yield, >99% ee | nih.gov |
| Enantioselective Hydroallylation | CuCl/(R,R)-Ph-BPE | Chiral 4-allyl Thiochromanes | Up to 91% yield, up to 99% ee | rsc.org |
Microwave-Assisted Synthesis Protocols for Thiochroman-4-ones
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times. acs.orgscispace.com An efficient microwave-assisted protocol for the synthesis of 2- and 3-methylthiochroman-4-ones has been developed. nih.gov This method utilizes a superacid-catalyzed alkylation of benzenethiols with crotonic or methacrylic acid, followed by a cyclic acylation. acs.orgnih.gov The use of microwave irradiation in this one-pot reaction promotes cleaner transformations and simplifies the purification process compared to conventional heating. acs.org Another microwave-assisted method involves the cross-aldol condensation of thiochroman-4-ones with aromatic aldehydes in the presence of Amberlyst-15 as a catalyst under solvent-free conditions, affording E-3-arylidene-1-thiochroman-4-ones rapidly and in high yields. scispace.com
| Reactants | Conditions | Product | Advantages | Reference |
| Benzenethiols, Crotonic/Methacrylic acid | Microwave, Triflic acid | 2-/3-Methylthiochroman-4-ones | Cleaner reaction, easier separation | acs.orgnih.gov |
| Thiochroman-4-one, Aromatic aldehyde | Microwave, Amberlyst-15, Solvent-free | E-3-Arylidene-1-thiochroman-4-ones | Fast reaction, high yield, environmentally benign | scispace.com |
Multi-Component Reactions in the Synthesis of Related Heterocycles
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials. nih.gov These reactions are advantageous for creating molecular diversity and complexity in a time- and resource-efficient manner. nih.gov
In the context of thiochroman-4-one related structures, a one-pot, three-component reaction has been reported for the synthesis of thieno[2,3-b]chromen-4-one derivatives. rsc.org This reaction utilizes 4-hydroxythiocoumarin, an aldehyde, and trans-β-nitrostyrene. The process is highly regioselective and involves a cascade of reactions including Michael addition, intramolecular cyclization, and Schiff base formation, resulting in the formation of multiple new bonds in a single step. rsc.org Another example is a two-component assembly of thiochroman-4-ones through a rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate-addition sequence. acs.org This method allows for the synthesis of a variety of sulfur-containing heterocycles. acs.org
| Reaction Type | Reactants | Product | Key Features | Reference |
| Three-Component Reaction | 4-Hydroxythiocoumarin, Aldehyde, trans-β-Nitrostyrene | Thieno[2,3-b]chromen-4-one derivatives | One-pot, regioselective, formation of multiple bonds | rsc.org |
| Two-Component Assembly | β-tert-butylthio-substituted aldehydes, Alkynes | Thiochroman-4-ones | Rhodium-catalyzed, tandem reaction | acs.org |
Purification and Isolation Techniques for Synthetic Intermediates and Products
The purification and isolation of the target compound and its intermediates are critical steps in any synthetic sequence to ensure the final product's purity and to enable accurate characterization.
Chromatographic Methods (e.g., Silica-Gel Column Chromatography)
Silica-gel column chromatography is a widely employed and effective technique for the purification of thiochroman-4-one derivatives and their synthetic intermediates. acs.orghakon-art.comnih.gov The principle of this method relies on the differential adsorption of the components of a mixture onto the stationary phase (silica gel) as they are passed through the column with a mobile phase (eluent).
In the synthesis of thiochroman-4-ones, column chromatography is frequently used after the initial workup of the reaction mixture. mdpi.comnsf.gov For instance, after a microwave-assisted synthesis, the crude product is often subjected to silica-gel column chromatography to separate the desired thiochroman-4-one from side products and unreacted starting materials. acs.org The choice of eluent system, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is crucial for achieving good separation. nih.govmdpi.comnsf.govacs.org The polarity of the eluent is often gradually increased to elute compounds with different polarities. For example, a gradient of ethyl acetate in hexane is a common choice. nih.govmdpi.comnsf.gov In some cases, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) may be used for final purification, especially for separating stereoisomers. mdpi.com
| Compound Type | Purification Method | Eluent System (Example) | Reference |
| 2-Methylthiochroman-4-one | Silica Gel Column Chromatography | Not specified | acs.org |
| (Z)-3-(Chloromethylene)-6-hydroxythiochroman-4-one | Silica Gel Column Chromatography | Dichloromethane:Petroleum ether (1:10) | hakon-art.com |
| Thiochroman-4-one derivatives | Silica Gel Column Chromatography | Hexane:Ethyl Acetate (9:1 or 4:1) | nih.gov |
| 2-Aryl-4H-thiochromen-4-one derivatives | Silica Gel Column Chromatography | Ethyl acetate/Petroleum ether (1-20:100) | acs.org |
| 2-Alkylthiochroman-4-ones | Flash Column Chromatography | Ethyl acetate in Hexane (0-2%) | mdpi.comnsf.gov |
Chemical Reactivity and Derivatization Strategies for 6 Hydroxythiochroman 4 One
Reactivity Profile of the Thiochroman-4-one (B147511) Core
The thiochroman-4-one core possesses several reactive sites, primarily the carbonyl group at position 4 and the adjacent methylene (B1212753) group at position 3, which is activated by both the carbonyl and the sulfur atom. This dual activation facilitates various chemical transformations, including the introduction of substituents and the construction of fused heterocyclic systems.
The carbon atom at position 3 of the thiochroman-4-one ring is a key site for functionalization. Its acidity allows for deprotonation and subsequent reaction with various electrophiles.
One common modification is the introduction of a methyl group. For instance, 3-methylthiochroman-4-one can be synthesized from thiochroman-4-one through methylation using methyl iodide in the presence of a strong base like potassium t-butoxide or lithium hexamethyldisilazide (LiHMDS) at low temperatures. organic-chemistry.org
The position is also susceptible to condensation reactions. The Claisen-Schmidt condensation of thiochroman-4-one with aromatic aldehydes, such as 4-dimethylaminobenzaldehyde, in the presence of a base like potassium hydroxide, yields 3-arylidene derivatives. researchgate.net Furthermore, Mannich-type reactions can be employed to introduce aminomethyl groups. For example, 3-(4-benzylpiperazine-1-methyl)thiochroman-4-ones can be prepared from 6-hydroxythiochroman-4-one, demonstrating the reactivity at this position. cdnsciencepub.com
Another important reaction is the introduction of a dimethylaminomethylene group. The reaction of 6-chlorothiochroman-4-one (B87741) with reagents like Bredereck's reagent or dimethylformamide dimethyl acetal (B89532) (DMF-DMA) leads to the formation of 6-chloro-3-[(dimethylamino)methylidene]thiochroman-4-one. researchgate.net
The thiochroman-4-one skeleton serves as a versatile precursor for the synthesis of various fused heterocyclic systems. These reactions often involve the carbonyl group at C4 and the active methylene at C3. researchgate.nettandfonline.comtandfonline.com
Pyrazoles: Thiochromeno[4,3-c]pyrazoles are synthesized by reacting 3-hydroxymethylene-thiochroman-4-ones with hydrazine (B178648) derivatives. tandfonline.com Spiro-pyrazolo[1,5-c]quinazolines can also be prepared through the condensation of thiochroman-4-one with 5-(2-aminophenyl)-1H-pyrazole under mild conditions. cdnsciencepub.com
Imidazoles: Spiro[imidazole-4,3'-thiochroman]ones can be synthesized by treating [2-(benzylsulfanyl)-benzylidene]imidazolones with titanium tetrachloride, which proceeds via a cdnsciencepub.comCurrent time information in Bangalore, IN.-hydride shift followed by ring closure. tandfonline.com
Thiazoles: Fused thiazole (B1198619) derivatives can be prepared from thiochroman-4-one. One route involves the reaction of thiochroman-4-thiocarbohydrazone with hydrazonoyl chlorides. researchgate.net Another method describes the synthesis of complex thiazolo[3,2-a]thiochromeno[4,3-d]pyrimidine systems via a four-component domino protocol. beilstein-journals.org
Indoles: The synthesis of 2-(indol-3-yl)-thiochroman-4-ones has been achieved using an ionic liquid-catalyzed reaction between thiochroman-4-one and indole (B1671886). masterorganicchemistry.com Additionally, fused systems like benzo[g] Current time information in Bangalore, IN.benzothiopyrano[4,3-b]indoles can be synthesized from thiochroman-4-one precursors. researchgate.net
Pyridines: Thiochromeno[4,3-b]pyridine derivatives can be synthesized effectively through an ammonium (B1175870) acetate-mediated cyclocondensation reaction between thiochroman-4-one and 3-oxo-2-arylhydrazonopropanals, with the reaction being significantly enhanced in a high-pressure Q-tube reactor compared to conventional heating. acs.orgnih.gov
Pyrimidines: Thiochromeno[4,3-d]pyrimidines can be formed through the cyclocondensation of 3-arylidenethiochroman-4-ones with reagents like guanidine (B92328) or thiourea (B124793). researchgate.net An alternative one-pot, three-component reaction of thiochroman-4-one, an aromatic aldehyde, and thiourea in an ionic liquid efficiently yields thiochromeno[3,4-d]pyrimidine derivatives. benthamdirect.com A series of novel 5H-Thiochromeno[4,3-d]pyrimidine derivatives have also been synthesized and characterized. acs.orgingentaconnect.comclockss.org
Thiazepines: Ring expansion reactions of thiochroman-4-ones provide access to fused thiazepines. The Schmidt rearrangement of thiochroman-4-ones or their 1,1-dioxides with hydrazoic acid leads to the formation of 1,4- or 1,5-benzothiazepinones. researchgate.netcdnsciencepub.com Similarly, the Beckmann rearrangement of thiochroman-4-one oxime can also yield benzothiazepine (B8601423) derivatives. researchgate.netresearchgate.net A regiospecific ring expansion of thiochroman-4-one oxime using diisobutylaluminum hydride (DIBAH) has been shown to produce 2,3,4,5-tetrahydrobenzo[b] cdnsciencepub.comCurrent time information in Bangalore, IN.thiazepine. ambeed.com
Introduction of Substituents at Position 3 (e.g., Methylenation)
Derivatization via the 6-Hydroxyl Group
The phenolic hydroxyl group at the 6-position is a prime site for derivatization, allowing for modifications that can significantly alter the molecule's physicochemical properties. Standard reactions for phenols, such as alkylation and acylation, are applicable here.
The 6-hydroxyl group can be readily alkylated under basic conditions. In a typical Williamson ether synthesis, the hydroxyl group is first deprotonated by a base like potassium carbonate to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
A pertinent example is the allylation of the structurally similar 6-hydroxy-4-chromanone. This reaction is carried out by treating the starting material with allyl bromide in acetone (B3395972) with potassium carbonate as the base, refluxing for 24 hours to yield 6-(allyloxy)chroman-4-one. cdnsciencepub.com This demonstrates a standard procedure that can be applied to this compound to introduce an allyl group. Other alkylating agents, such as those used for bromoethoxy alkylation, would be expected to react similarly, providing a means to introduce linker chains or other functional groups.
Acylation of the 6-hydroxyl group to form esters is another key derivatization strategy. This reaction is typically performed using an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl by-product.
The general reaction involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. nih.govnih.gov For example, reacting this compound with acetyl chloride would be expected to yield 6-acetoxythiochroman-4-one. This transformation replaces the hydrogen of the hydroxyl group with an acyl group (ethanoyl group in this case). nih.govnih.gov Such reactions are fundamental in organic synthesis and are used to protect hydroxyl groups or to modify the biological activity of the parent molecule.
Alkylation Reactions (e.g., Allylation, Bromoethoxy Alkylation)
Synthesis and Characterization of Key Thiochromanone Analogues
The synthetic strategies discussed above have led to the creation and characterization of numerous thiochroman-4-one analogues. The table below details the synthesis and key characterization data for a selection of these derivatives, illustrating the diversity of compounds accessible from the core scaffold.
| Compound Name | Starting Materials | Reagents and Conditions | Yield | M.P. (°C) | Spectroscopic Data Highlights | Ref. |
| 3-[(2-Chloro-5-nitrophenyl)diazenyl]-2-phenyl-5H-thiochromeno[4,3-b]pyridine | Thiochroman-4-one, 2-[2-(2-chloro-5-nitrophenyl)hydrazineylidene]-3-oxo-3-phenylpropanal | NH₄OAc, Acetic Acid, 160 °C (Q-tube) | 86% | 234-236 | ¹H NMR (TFA-d): δ 8.76 (s, 1H, pyridine H-4), 4.08 (s, 2H, CH₂). ¹³C NMR spectrum was free of any C=O signals. | acs.orgnih.gov |
| (E)-2-(Thiochroman-4-ylidene)hydrazinecarboxamide | Thiochroman-4-one, Semicarbazide hydrochloride | NaOAc, EtOH, Reflux | 79% | 214–216 | ¹H NMR (DMSO-d₆): δ 9.34 (s, 1H), 8.21 (d, J = 7.8 Hz, 1H), 6.56 (s, 2H). ¹³C NMR (DMSO-d₆): δ 157.7, 142.4, 135.5. | acs.org |
| (E)-2-(Thiochroman-4-ylidene)hydrazinecarbothioamide | Thiochroman-4-one, Thiosemicarbazide (B42300) | EtOH, Reflux | 55% | 228–230 | ¹H NMR (DMSO-d₆): δ 10.21 (s, 1H), 8.32 (d, J = 8.0 Hz, 2H), 8.00 (s, 1H). ¹³C NMR (DMSO-d₆): δ 179.3, 145.8, 136.6. | acs.org |
| 6-Nitrothiochroman-4-one | Acrylic acid, 4-Nitrothiophenol | TBAF (75% aq), 60 °C | 60% | 151–152 | ¹H-NMR (CDCl₃): δ 8.09 (d, J = 7.8 Hz, 1H), 7.4–7.38 (m, 1H), 7.25–7.21 (m, 2H). HRMS (ESI) m/z: [M − H]⁻ 207.0107. | ingentaconnect.com |
| 2-Phenylthiochroman-4-one (Thioflavanone) | Thiophenol, Cinnamic acid | TBAF (75% aq), 50 °C; then H₂SO₄ | 45% | 155–157 | ¹H-NMR (CDCl₃): δ 8.20 (dd, J = 7.9, 1.2 Hz, 1H), 4.77 (dd, J = 12.7, 3.3 Hz, 1H). HRMS (ESI) m/z: [M + H]⁺ 241.0694. | ingentaconnect.com |
| 6-Allyloxy-4-chromanone | 6-Hydroxy-4-chromanone, Allyl bromide | K₂CO₃, Acetone, Reflux | - | - | - | cdnsciencepub.com |
Thiochroman-4-one 1-Oxides and 1,1-Dioxides
The sulfur atom within the thiochroman-4-one core is a key site for chemical modification, readily undergoing oxidation to form the corresponding sulfoxides (1-oxides) and sulfones (1,1-dioxides). These reactions not only alter the electronic properties and conformation of the heterocyclic ring but also serve as a gateway to new derivatives.
Oxidation of the sulfide (B99878) in thiochroman-4-ones to a sulfoxide (B87167) or sulfone is a common transformation. Biotransformation methods using microorganisms have been explored for this purpose. For instance, the fungus P. lilacinum has been shown to oxidize 6-chlorothiochroman-4-ol to produce (R)-(–)-6-chlorothiochroman-4-one 1-oxide and (S)-(+)-6-chlorothiochroman-4-ol 1,1-dioxide. northeastern.edu Chemical oxidation methods are also prevalent. Thiochroman-4-one 1,1-dioxide can be synthesized from thiochroman-4-one through various oxidation protocols. nih.gov These oxidized derivatives, such as the 1,1-dioxo-2-aryl-4H-thiochromen-4-one scaffold, are valuable intermediates for further synthetic elaborations. nih.gov
Table 1: Oxidation Derivatives of Thiochroman-4-one
| Derivative Class | General Structure | Synthesis Approach |
|---|---|---|
| Thiochroman-4-one 1-Oxide | Thiochroman-4-one ring with S=O | Microbial oxidation (e.g., using P. lilacinum) or controlled chemical oxidation. |
Acylhydrazone Derivatives
The ketone at the C4 position of the this compound scaffold is a prime target for condensation reactions to form acylhydrazones. This class of compounds is synthesized by reacting the thiochroman-4-one with various acylhydrazides. nih.govdntb.gov.ua The general synthesis involves the condensation of a hydrazide with the ketone, often in an alcohol solvent and sometimes with an acid catalyst. dntb.gov.uaajol.info
This reaction introduces the versatile –CO–NH–N= pharmacophore. dntb.gov.ua For example, acylhydrazone derivatives of thiochroman-4-one can be prepared by reacting ethyl 4-oxothiochromane-2-carboxylate with different acyl hydrazides in the presence of acetic acid. nih.gov Similarly, thiochroman-4-one ethoxycarbonylhydrazone serves as an intermediate for further cycloaddition reactions. nih.gov The synthesis is adaptable, allowing for the introduction of a wide range of aliphatic and aromatic substituents via the choice of hydrazide. researchgate.net
Sulfonyl Hydrazone Derivatives
Analogous to acylhydrazones, sulfonyl hydrazones are synthesized from the ketone moiety of this compound. The strategy involves the condensation of the thiochroman-4-one with a sulfonylhydrazide. ua.es This reaction introduces a sulfonyl hydrazone moiety (–SO₂–NH–N=C) into the final structure.
A series of novel thiochromanone derivatives containing a sulfonyl hydrazone structure have been designed and synthesized. ua.es The general procedure involves reacting the thiochroman-4-one with a selected sulfonylhydrazide in a suitable solvent like ethanol. ua.es The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA), can significantly improve reaction times and yields. rsc.org The structures of these compounds are typically confirmed using spectroscopic methods like ¹H-NMR, ¹³C-NMR, and HRMS, with characteristic signals indicating the presence of the –NH– group and the azomethine proton (CH=N). ua.esrsc.org
Carboxamide Derivatives
The thiochroman-4-one scaffold can be functionalized to include a carboxamide group, typically by introducing a carboxylic acid moiety first, which is then converted to the amide. A common strategy involves derivatization at the C2 position. For example, a series of novel thiochroman-4-one derivatives incorporating a carboxamide at the C2 position have been synthesized. northeastern.eduua.es
The synthesis often starts with the corresponding thiochroman-4-one-2-carboxylic acid. This acid is then activated, for example by converting it to an acyl chloride with thionyl chloride, and subsequently reacted with a desired amine to form the carboxamide linkage. researchgate.net This approach has been used to create derivatives that also contain other heterocyclic moieties, such as 1,3,4-thiadiazole (B1197879) thioethers, by using an appropriately substituted amine. northeastern.eduua.esresearchgate.net
Thiosemicarbazone Derivatives
The derivatization of the C4-keto group of this compound can also be achieved through condensation with thiosemicarbazide or its derivatives to yield thiosemicarbazones. This reaction is a standard method for synthesizing this class of compounds. researchgate.net
The general synthesis involves the condensation of an aldehyde or ketone with a thiosemicarbazide, often in a refluxing alcoholic solution. researchgate.netnih.gov The nucleophilic amine of the thiosemicarbazide attacks the carbonyl carbon of the thiochroman-4-one, followed by dehydration to form the C=N imine bond characteristic of thiosemicarbazones. nih.gov This strategy allows for the incorporation of the N-N-C=S backbone, a structural feature known for its coordinating properties.
Table 2: C4-Ketone Derivatization Strategies
| Derivative Class | Reagent | Key Functional Group Formed | General Reaction |
|---|---|---|---|
| Acylhydrazone | Acylhydrazide | -C(=O)NHN=C- | Condensation |
| Sulfonyl Hydrazone | Sulfonylhydrazide | -S(=O)₂NHN=C- | Condensation |
Benzimidazole (B57391) Scaffold Conjugates
The this compound structure can be conjugated with a benzimidazole scaffold to create hybrid molecules. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid (or its derivative). google.fr
To create a conjugate, the this compound core must be appropriately functionalized. One strategy involves introducing a carboxylic acid or aldehyde group onto the thiochroman-4-one framework, which can then react with o-phenylenediamine. Alternatively, a pre-formed benzimidazole moiety with a suitable functional group can be linked to the thiochroman-4-one structure, for example, via an ether linkage at the 6-hydroxy position or through a linker attached at another position. For instance, a methylenethio linker has been used to connect benzimidazole and coumarin (B35378) scaffolds. The structural similarity of benzimidazoles to naturally occurring purines makes them an interesting component to integrate.
Spiro Pyrrolidine Incorporations
A sophisticated derivatization strategy for the thiochroman-4-one core involves the creation of spirocyclic systems, particularly spiro-pyrrolidines. The most common method for synthesizing these complex structures is the 1,3-dipolar cycloaddition reaction. This reaction typically involves an azomethine ylide, generated in situ, which then reacts with a dipolarophile.
In the context of thiochroman-4-one, the synthesis starts with the Knoevenagel condensation of thiochroman-4-one with an aldehyde to produce an α,β-unsaturated ketone (an exocyclic double bond at the C3 position), such as (E)-3-benzylidenethiochroman-4-one. nih.gov This derivative then serves as the dipolarophile in a [3+2] cycloaddition reaction with an azomethine ylide, which can be generated from the reaction of an isatin (B1672199) and an α-amino acid like sarcosine (B1681465) or glycine. This multicomponent reaction proceeds with high regio- and stereoselectivity to afford novel spiro-pyrrolidine derivatives fused to the thiochroman-4-one at the C3 position. This strategy has been successfully used to synthesize a variety of spiro-pyrrolidines tethered with thiochroman-4-one scaffolds.
Impact of Substituents at Positions 6 and 8 on Derivative Properties
The primary role of the 6-hydroxy group is to act as a hydrogen atom donor, a key mechanism in scavenging free radicals. The ease with which this hydrogen atom is donated is measured by the O-H Bond Dissociation Enthalpy (BDE). Substituents that stabilize the resulting phenoxyl radical will lower the BDE and enhance antioxidant activity. researchgate.net Generally, electron-donating groups (EDGs) stabilize the radical through resonance and inductive effects, while electron-withdrawing groups (EWGs) destabilize it. libretexts.org
Substitution at Position 6
Modification at position 6 involves the derivatization of the hydroxyl group itself, typically through etherification (e.g., forming a methoxy (B1213986) group) or esterification. This change has a fundamental impact on the molecule's properties by removing the phenolic proton.
Elimination of Hydrogen-Donating Ability: Converting the 6-hydroxy group to a 6-methoxy or 6-acetoxy group eliminates the capacity for hydrogen atom transfer (HAT), a primary antioxidant mechanism. This dramatically reduces or removes the chain-breaking antioxidant activity associated with the parent compound.
Altered Electronic Effects: An OCH₃ (methoxy) group is still an electron-donating group through resonance, capable of activating the aromatic ring towards electrophilic substitution. However, its effect on the properties of the heterocyclic ring will differ from that of a hydroxyl group.
Changes in Polarity and Solubility: Masking the polar hydroxyl group decreases the molecule's polarity, which can increase its lipophilicity and affect its solubility in different media and its ability to penetrate biological membranes.
| Property | This compound | 6-Methoxythiochroman-4-one | Rationale for Change |
|---|---|---|---|
| Hydrogen Atom Donating Ability | High | None | The acidic phenolic proton is absent in the methoxy derivative. |
| Chain-Breaking Antioxidant Activity | Present | Absent or Negligible | This activity is primarily dependent on the ability to donate the phenolic hydrogen atom. |
| Polarity | Higher | Lower | The hydroxyl group is more polar and can engage in hydrogen bonding more effectively than the methoxy group. |
| Reactivity towards Electrophiles | Highly Activated Ring | Highly Activated Ring | Both -OH and -OCH₃ are strong activating groups for electrophilic aromatic substitution. libretexts.org |
Substitution at Position 8
Inductive Effects: An electron-donating group like a methyl (-CH₃) or ethyl (-C₂H₅) group at C-8 can slightly increase the electron density of the ring, which can lead to a minor stabilization of the phenoxyl radical and a modest enhancement of antioxidant activity. Conversely, an electron-withdrawing group like a halogen (-Cl, -Br) or a nitro (-NO₂) group will decrease the electron density, destabilize the phenoxyl radical, and reduce antioxidant activity. nih.gov
Steric Effects: A bulky substituent at C-8 can impose steric hindrance that may affect the planarity of the thiochromanone system. This can alter the interaction between the sulfur atom's lone pairs and the aromatic π-system, which in turn can indirectly influence the properties of the 6-hydroxy group. researchgate.net Studies on related 5,7,8-trimethyl-6-hydroxythiochromans demonstrate that alkyl substitution on the aromatic ring enhances antioxidant properties. acs.org
Modulation of Reactivity: The presence of activating or deactivating groups at C-8 will influence the regioselectivity and rate of further substitution reactions on the aromatic ring.
| C-8 Substituent (R) | Electronic Effect | Predicted Impact on Antioxidant Potential | Predicted Impact on O-H Bond Dissociation Enthalpy (BDE) |
|---|---|---|---|
| -H | Neutral (Reference) | Baseline | Baseline |
| -CH₃ (Methyl) | Weakly Electron-Donating (Inductive) | Slight Increase | Slight Decrease |
| -OCH₃ (Methoxy) | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Slight Increase | Slight Decrease |
| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Decrease | Increase |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing (Inductive & Resonance) | Significant Decrease | Significant Increase |
This table is illustrative and based on established principles of physical organic chemistry. libretexts.orgnih.gov
Spectroscopic Characterization and Advanced Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments within a molecule. In a typical ¹H NMR spectrum of a related compound, 7-hydroxythiochroman-4-one, recorded in DMSO-d6, the aromatic protons appear as a doublet at 7.86 ppm (J = 8.8 Hz) and a multiplet between 6.60-6.65 ppm. core.ac.uk The methylene (B1212753) protons adjacent to the sulfur atom and the carbonyl group are observed as a multiplet at 3.24-3.27 ppm. core.ac.uk For 6-Hydroxythiochroman-4-one, analogous signals would be expected, with shifts influenced by the different substitution pattern on the aromatic ring.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. oregonstate.edulibretexts.org In a ¹³C NMR spectrum, each unique carbon atom gives a distinct signal, though quaternary carbons are often weaker. oregonstate.edu The chemical shifts in ¹³C NMR are indicative of the carbon's bonding and electronic environment. oregonstate.edulibretexts.org For instance, carbonyl carbons in ketones typically appear in the range of 190-220 ppm. organicchemistrydata.org Aromatic and alkene carbons overlap in the region of approximately 100-150 ppm. oregonstate.edu
Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for assembling the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is instrumental in identifying spin systems within a molecule.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu It is significantly more sensitive than a standard ¹³C NMR experiment and can help distinguish between CH, CH₂, and CH₃ groups when edited. columbia.educolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two, three, or even four bonds. columbia.eduhuji.ac.illibretexts.org This is particularly useful for connecting different spin systems and identifying quaternary carbons that are not visible in HSQC spectra. huji.ac.illibretexts.org The intensity of HMBC cross-peaks is dependent on the long-range J-coupling constant. columbia.edu A limitation of HMBC is its inability to definitively distinguish between two- and three-bond correlations. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique as it shows correlations between protons that are close in space, regardless of whether they are directly bonded. huji.ac.ilcolumbia.edu The strength of the NOE signal is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining stereochemistry and conformation. huji.ac.il For small molecules, NOEs can be detected for protons up to 4Å apart. columbia.edu
Stereochemical Elucidation Utilizing NMR Data
NMR data, particularly coupling constants and NOE effects, are vital for determining the relative stereochemistry of a molecule. oup.comwordpress.com The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. columbia.edu For instance, a large coupling constant (e.g., 9 Hz) is often indicative of an axial-axial relationship between protons in a six-membered ring. oup.com NOESY experiments can further confirm spatial proximities between protons, helping to build a three-dimensional model of the molecule. wordpress.comresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with very high accuracy, typically to within a few parts per million (ppm). chromsoc.jpfrontagelab.cominnovareacademics.in This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. innovareacademics.inmsu.edu Unlike nominal mass spectrometry which provides integer masses, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. frontagelab.com Techniques like Fourier Transform-Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers are known for their high resolution and accuracy. innovareacademics.in This capability is crucial for confirming the identity of a known compound like this compound or for identifying unknown metabolites. nih.govnih.gov
Analysis of Ionization Methods
The ionization method in mass spectrometry is selected based on the analyte's properties and the desired information. For this compound, both hard and soft ionization techniques can be employed to garner a complete mass spectrometric profile.
Electron Ionization (EI): As a hard ionization technique, EI bombards the sample with high-energy electrons, typically at 70 eV. bitesizebio.comuni-saarland.de This process is known to cause extensive fragmentation, which can be highly useful for structural elucidation by providing a detailed fragmentation pattern, often referred to as a "fingerprint," for the molecule. uni-saarland.demsu.edu While this method is excellent for structural analysis, the molecular ion peak may be weak or absent altogether. uni-saarland.delibretexts.org
Chemical Ionization (CI): A softer ionization method than EI, CI uses a reagent gas to produce ions through proton transfer reactions. uni-saarland.dedgms.eu This technique results in less fragmentation and typically produces a prominent protonated molecule peak [M+H]+, which is valuable for confirming the molecular weight of this compound. uni-saarland.deemory.edu
Electrospray Ionization (ESI): ESI is a very soft ionization technique that is particularly useful for polar molecules and is compatible with liquid chromatography. bitesizebio.comdgms.eu It generates highly charged analyte molecules from solution, resulting in minimal fragmentation and a strong signal for the molecular ion, often as a protonated or deprotonated species. bitesizebio.comnthu.edu.tw
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix. bitesizebio.com A laser pulse desorbs and ionizes the analyte, causing little fragmentation. nthu.edu.tw This method is well-suited for obtaining the molecular weight of the compound.
| Ionization Method | Fragmentation | Key Information Provided |
| Electron Ionization (EI) | High | Detailed structural information from fragmentation patterns. |
| Chemical Ionization (CI) | Low | Clear molecular weight determination from the [M+H]+ peak. |
| Electrospray Ionization (ESI) | Very Low | Accurate molecular weight of polar molecules. |
| MALDI | Very Low | Molecular weight determination, especially for larger molecules. |
Elucidation of Fragmentation Patterns for Structural Information
The fragmentation pattern in mass spectrometry provides a roadmap to the molecule's structure. For this compound, under electron ionization, characteristic cleavages would be expected based on its functional groups.
The molecular ion (M+) peak establishes the molecular weight of the compound. savemyexams.com The presence of a ketone, a hydroxyl group, an aromatic ring, and a thioether linkage in this compound would lead to specific fragmentation pathways. The stability of the resulting fragments influences their abundance in the mass spectrum. For instance, the formation of resonance-stabilized carbocations is a favorable process. libretexts.orgchadsprep.com The fragmentation of the molecular ion can occur through various mechanisms, including the loss of small, stable neutral molecules. msu.edu Analysis of these fragmentation patterns allows for the piecing together of the original molecular structure. libretexts.org
Expected Fragmentation of this compound:
| Fragment Loss | Potential Structure of Fragment | Significance |
| Loss of CO | Acylium ion cleavage | Indicates the presence of a carbonyl group. |
| Loss of C2H2O | Retro-Diels-Alder type cleavage | Provides information about the heterocyclic ring structure. |
| Cleavage adjacent to the sulfur atom | Thiophenium ion formation | Confirms the thioether linkage. |
| Loss of OH | Dehydration | Suggests the presence of a hydroxyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The spectrum is typically analyzed in two regions: the functional group region (4000-1450 cm⁻¹) and the fingerprint region (1450-600 cm⁻¹). libretexts.org
Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenol) | Stretching, broad | 3200-3600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-2960 |
| C=O (Ketone) | Stretching | 1680-1700 (conjugated) |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Phenol) | Stretching | 1200-1260 |
| C-S | Stretching | 600-800 |
Data is based on typical ranges for these functional groups. pressbooks.pubathabascau.ca
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.eduazooptics.com The chromophores in this compound, namely the aromatic ring, the carbonyl group, and the phenolic hydroxyl group, are expected to give rise to characteristic absorption bands. The solvent used can influence the position and intensity of these bands.
The spectrum typically displays absorbance versus wavelength. azooptics.com The π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group are the most significant. Conjugation between the aromatic ring and the carbonyl group will shift the absorption maxima to longer wavelengths (a bathochromic shift).
Expected UV-Vis Absorption Maxima for this compound:
| Transition | Chromophore | Expected Wavelength Range (nm) |
| π → π | Aromatic ring, C=O | 240-280 |
| n → π | C=O | 300-330 |
These are estimated ranges and can be affected by solvent and pH. azooptics.combioglobax.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique involves directing a beam of X-rays onto a single crystal of the compound. nih.govanton-paar.com The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. wikipedia.orgnih.gov
By analyzing the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. wikipedia.orgnih.gov From this map, the exact positions of the atoms, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org This provides an unambiguous confirmation of the molecular structure in the solid state. For this compound, X-ray crystallography would reveal the planarity of the aromatic ring, the conformation of the heterocyclic ring, and the intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.
Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. encyclopedia.publibretexts.org While this compound itself is achiral, if it were to be derivatized or substituted to create a chiral center, ECD would be a powerful tool for determining its absolute configuration. faccts.deull.es
The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. faccts.de By comparing the experimentally measured ECD spectrum with spectra predicted through quantum chemical calculations for different stereoisomers, the absolute configuration can be confidently assigned. encyclopedia.pub The presence of chromophores near a stereocenter, such as in derivatives of this compound, can lead to strong ECD signals. ull.es
Integrated Spectroscopic Data Interpretation for Complex Molecular Structures
The definitive structural elucidation of a molecule like this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to an unambiguous assignment.
For instance, mass spectrometry provides the molecular weight and fragmentation pattern, giving clues about the connectivity of atoms. savemyexams.com IR spectroscopy identifies the functional groups present. wiley.comhilarispublisher.com NMR spectroscopy (not detailed here, but crucial in practice) would provide detailed information about the carbon-hydrogen framework and the connectivity of atoms. UV-Vis spectroscopy confirms the presence of conjugated systems. azooptics.com Finally, if a single crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. anton-paar.comutah.edu The synergistic use of these techniques is a cornerstone of modern chemical analysis. nih.govnih.govarxiv.orgmdpi.comtaylorfrancis.com
Investigation of Biological Activities and Underlying Mechanisms in Vitro Studies
Cholinesterase Inhibitory Activity
Cholinesterase inhibitors are compounds that prevent the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. wikipedia.org The investigation into 6-Hydroxythiochroman-4-one derivatives has revealed their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), two key enzymes in the cholinergic system. researchgate.netnih.gov
Acetylcholinesterase (AChE) Inhibition Studies
Derivatives of this compound have been synthesized and evaluated for their ability to inhibit AChE. researchgate.netmagtechjournal.comresearchgate.net In one study, a series of 3-(4-benzylpiperazine-1-methyl)thiochroman-4-one hydrochlorides were prepared from 6-hydroxythiochroman-4-ones. magtechjournal.com These compounds demonstrated AChE inhibitory activity in the micromolar range. magtechjournal.com Notably, one of the synthesized compounds, designated as 8a, exhibited an IC₅₀ value of 0.96 μmol·L⁻¹, which was more potent than the reference drug rivastigmine. magtechjournal.com This suggests that the thiochroman-4-one (B147511) scaffold is a promising starting point for the development of new AChE inhibitors. magtechjournal.com
Butyrylcholinesterase (BuChE) Inhibition Studies
While much of the initial research on thiochroman-4-one derivatives has centered on AChE, the role of BuChE in neurodegenerative diseases is increasingly recognized, prompting investigations into dual or selective BuChE inhibitors. researchgate.netnih.gov Studies have shown that some cholinesterase inhibitors have a higher selectivity for BuChE over AChE. nih.govupenn.edu For instance, certain testosterone (B1683101) metabolites have been found to be more potent inhibitors of BuChE. upenn.edu Although specific data on this compound's direct inhibition of BuChE is not extensively detailed in the provided results, the broader class of cholinesterase inhibitors, to which its derivatives belong, is known to interact with BuChE. nih.govcitius.technology The development of selective BuChE inhibitors from various chemical scaffolds is an active area of research. nih.gov
Structure-Activity Relationship (SAR) Analyses for Cholinesterase Inhibition
The structure-activity relationship (SAR) of thiochroman-4-one derivatives in cholinesterase inhibition has been a key area of investigation. magtechjournal.comresearchgate.net For the 3-(4-benzylpiperazine-1-methyl)thiochroman-4-one series, the presence and position of substituents on the thiochroman-4-one ring and the benzyl (B1604629) group were found to influence AChE inhibitory activity. magtechjournal.com The research indicates that the core structure of thiochroman-4-one is a valuable scaffold for designing cholinesterase inhibitors. magtechjournal.comnih.gov Further modifications, such as the introduction of different substituents at various positions, can significantly modulate the inhibitory potency and selectivity for AChE versus BuChE. nih.govacademie-sciences.fr For example, in a related series of compounds, the introduction of a methoxy (B1213986) group at a specific position resulted in a potent AChE inhibitor. academie-sciences.fr
Antimicrobial Activity
Thiochroman-4-one derivatives have demonstrated notable antimicrobial properties, showing efficacy against both phytopathogenic bacteria and various fungal pathogens. nih.govmdpi.com
Antibacterial Efficacy Against Phytopathogenic Bacteria
The antibacterial potential of thiochroman-4-one derivatives has been evaluated against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov A study on thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether functionalities revealed significant antibacterial activity. nih.gov One particular derivative showed potent activity with EC₅₀ values of 24 μg/mL against Xoo and 30 μg/mL against Xac. nih.gov The control of Xoo is crucial as it is the causative agent of bacterial blight in rice, a major agricultural disease. nih.gov Various other natural and synthetic compounds are also being explored for their efficacy against this pathogen. mdpi.comnih.govresearchgate.netpeerjournals.net
Antifungal Efficacy Against Various Fungal Pathogens
Derivatives of thiochroman-4-one have exhibited significant antifungal activity against a range of phytopathogenic fungi. nih.govmdpi.comnih.gov For example, 6-methylthiochroman-4-one (B1293643) and 6-chlorothiochroman-4-one (B87741) showed complete inhibition of the fungus Botrytis cinerea at concentrations between 100 and 250 μg/mL. mdpi.comnih.govacs.org Botrytis cinerea is a widespread fungus responsible for gray mold disease in many crops. creamjournal.orgmdpi.comnih.gov
Further studies on thiochroman-oxime derivatives demonstrated promising inhibitory effects against several fungal species, including Fusarium solani, Fusarium graminearum, Valsa mali, and Botrytis cinerea. researchgate.net The structural modifications of the thiochroman-4-one core, such as the introduction of electron-withdrawing groups at the 6th position or halogen substitutions, have been shown to enhance antifungal activity. nih.gov Biotransformation of these compounds by fungi like Trichoderma viride has also yielded new derivatives that retain strong antifungal properties. nih.govacs.org
Antileishmanial Activity of Thiochromanone Derivatives
The search for new therapeutic agents against leishmaniasis, a neglected tropical disease, has led to the investigation of various synthetic compounds, including derivatives of thiochroman-4-one. mdpi.comnih.gov Research has shown that the derivatization of the thiochroman-4-one scaffold can significantly enhance its antileishmanial activity. mdpi.comnih.gov
In vitro studies against the intracellular amastigote form of Leishmania panamensis have demonstrated that while the parent thiochroman-4-one compounds may exhibit moderate activity, their acyl hydrazone derivatives show markedly improved potency. mdpi.comnih.gov For instance, the derivatization of thiochroman-4-ones into semicarbazone and thiosemicarbazone analogues has been found to substantially boost their effectiveness against the parasite. mdpi.com Specifically, semicarbazone and thiosemicarbazone derivatives of thioflavanone displayed high antileishmanial activity, with EC50 values of 5.4 µM and 5.1 µM, respectively. mdpi.comnih.gov These derivatives also exhibited low cytotoxicity against human monocytes, leading to a high selectivity index, which is a crucial parameter in drug development. mdpi.comnih.gov
Further studies have explored a range of substituted 2H-thiochroman derivatives, including thiochromenes and thiochromanones. nih.gov While a clear-cut structure-activity relationship was not always evident across all tested compounds, certain patterns have emerged. nih.gov For example, thiochroman-4-one derivatives featuring a 1,1-dioxo-2-aryl-4H-thiochromen-4-one scaffold have shown promising antileishmanial activity with EC50 values below 10 µM. nih.gov Additionally, some of the most active compounds identified in one study were those with a vinyl sulfone moiety and a phenyl group at the C-2 position. rcsi.com
It has been consistently observed that the antileishmanial activities of hydrazone derivatives are generally higher than their ketone precursors, the thiochroman-4-ones. mdpi.com This enhancement in activity is often accompanied by low cytotoxicity, resulting in a more favorable selectivity index. mdpi.com
Table 1: Antileishmanial and Cytotoxic Activities of Thiochromanone Derivatives This table is interactive. You can sort and filter the data.
| Compound | Derivative Type | EC50 (µM)¹ | LC50 (µM)¹ | Selectivity Index (SI)² | Reference |
|---|---|---|---|---|---|
| Thioflavanone | Ketone Precursor | Moderate Activity | High Cytotoxicity | Low | mdpi.com |
| Semicarbazone of Thioflavanone | Semicarbazone | 5.4 | 100.2 | High | mdpi.comnih.gov |
| Thiosemicarbazone of Thioflavanone | Thiosemicarbazone | 5.1 | 50.1 | High | mdpi.comnih.gov |
| Compound 22 | Hydrazone | 16.4 | - | 33.9 | mdpi.com |
| Phenylalkenyl Amide 11a | Amide | 10.5 | - | - | rcsi.com |
| Haloalkyl Amide 11e | Amide | 7.2 | - | - | rcsi.com |
¹ EC50: Half-maximal effective concentration against L. panamensis amastigotes. LC50: Half-maximal lethal concentration against human monocytes (U-937). ² SI = LC50/EC50.
Mechanistic Insights and Structure-Activity Relationships in Antimicrobial Research
The investigation into the antimicrobial properties of thiochromanone derivatives extends beyond their antileishmanial effects, with research providing insights into their mechanisms of action and the structural features crucial for their activity. A key target for some of these compounds appears to be cysteine proteases, enzymes that are vital for the survival and virulence of various pathogens. mdpi.com For instance, semicarbazones and thiosemicarbazones of thiochroman-4-ones are known to be potent inhibitors of cathepsin L, a type of cysteine protease. mdpi.comresearchgate.net This inhibitory action is a plausible mechanism for their observed antimicrobial effects.
Structure-activity relationship (SAR) studies are instrumental in understanding how the chemical structure of a molecule influences its biological activity. kcl.ac.ukmdpi.com For thiochromanone derivatives, several structural modifications have been shown to impact their antimicrobial potency. The introduction of an acyl hydrazone moiety, for example, is a consistent strategy for enhancing activity. mdpi.comnih.gov The nature and position of substituents on the thiochromanone ring system also play a significant role. nih.govrcsi.com
In the broader context of antimicrobial drug design, the importance of specific structural features is a recurring theme. For instance, in the oxazolidinone class of antibiotics, the 5-S stereo center of the oxazolidinone ring is essential for antibacterial activity. kcl.ac.uk Similarly, for certain antimicrobial peptides, the presence of specific amino acid residues and their arrangement, which can be altered through modifications, is critical for their function. nih.gov The replacement of certain residues can either diminish or enhance activity, highlighting the precise structural requirements for effective antimicrobial action. nih.gov
Antioxidant Properties and Mechanistic Investigations
Peroxyl Radical Trapping Efficacy
6-Hydroxythiochromans, the structural class to which this compound belongs, have been investigated for their ability to trap peroxyl radicals, a key aspect of their antioxidant activity. canada.ca Studies involving the thermally initiated autoxidation of styrene (B11656) have shown that these compounds can trap peroxyl radicals, although they are slightly less reactive in this regard than their structurally related 6-hydroxychroman counterparts. canada.ca The number of peroxyl radicals trapped per molecule of 6-hydroxythiochroman is typically less than two, ranging from 1.0 to 1.8. canada.ca
The process of radical trapping is a fundamental mechanism by which antioxidants protect against oxidative damage. nih.gov Peroxyl radicals are key intermediates in the process of lipid peroxidation, and their neutralization is crucial for preventing damage to cellular components. mdpi.com The efficacy of a compound as a peroxyl radical scavenger is a significant indicator of its potential as a protective antioxidant.
Inhibition of Lipid Peroxidation in Model Systems
The ability of a compound to inhibit lipid peroxidation is a direct measure of its antioxidant capacity. rjhs.org Lipid peroxidation is a destructive chain reaction that can damage cell membranes and other lipid-containing structures. mdpi.comejmoams.com Antioxidants can interfere with this process by scavenging the radicals that propagate the chain reaction. rjhs.org
Studies on compounds structurally related to this compound have demonstrated their potential to inhibit lipid peroxidation. For example, certain nitrone spin traps, which share some structural similarities, have been shown to be potent inhibitors of 6-hydroxydopamine-induced lipid peroxidation in rat brain mitochondria. nih.gov The inhibition of lipid peroxidation is a critical function of antioxidants in protecting biological systems from oxidative stress. frontiersin.org
Prevention of Reactive Oxygen Species (ROS) Production
Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells. nih.gov They are generated during normal metabolic processes and in response to environmental stressors. mdpi.comfrontiersin.org Antioxidants play a crucial role in neutralizing ROS and preventing the damage they can cause. nih.gov
While direct studies on this compound's effect on ROS production are limited, the antioxidant properties of related phenolic compounds suggest a potential role in this area. Phenolic antioxidants are known to scavenge ROS, thereby reducing oxidative stress. nih.gov The prevention of ROS production or the scavenging of existing ROS is a key mechanism by which antioxidants protect cells from damage. mdpi.com
Synergistic Antioxidant Effects with Endogenous Biological Systems (e.g., Glutathione)
Glutathione (B108866) is a major endogenous antioxidant that plays a vital role in protecting cells from oxidative damage. nih.govresearchgate.net Research has shown that phenolic antioxidants can work in synergy with glutathione. nih.govresearchgate.net Theoretical studies suggest that phenolic compounds can repair the glutathione radical, which is formed when glutathione scavenges a free radical, thus regenerating the protective capacity of glutathione. nih.gov This synergistic relationship creates a virtuous cycle where both types of antioxidants enhance each other's effectiveness. nih.gov
Theoretical Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to a free radical, thus neutralizing it. Several theoretical mechanisms have been proposed to explain this process, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Proton-Coupled Electron Transfer (PCET). researchgate.netmdpi.com The favorability of each mechanism is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent. nih.gov
Hydrogen Atom Transfer (HAT): This is a direct mechanism where the antioxidant donates a hydrogen atom to a free radical. researchgate.netmdpi.com The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant activity. researchgate.net The HAT mechanism is often favored in the gas phase and in non-polar solvents. mdpi.com
Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism is more prevalent in polar solvents. nih.gov It begins with the deprotonation of the antioxidant's hydroxyl group, forming an anion. This is followed by the transfer of an electron from the anion to the free radical. researchgate.netfrontiersin.org The key thermodynamic parameters governing this pathway are proton affinity (PA) and electron transfer enthalpy (ETE). frontiersin.org
Proton-Coupled Electron Transfer (PCET): In the PCET mechanism, the proton and electron are transferred in a concerted manner from the antioxidant to the free radical. researchgate.net This mechanism is distinct from HAT and SPLET, which involve separate transfer steps.
The relative importance of these mechanisms for a specific antioxidant can be evaluated using computational methods like Density Functional Theory (DFT). frontiersin.org These calculations help determine the thermodynamic feasibility of each pathway by computing parameters such as BDE, ionization potential (IP), proton dissociation enthalpy (PDE), PA, and ETE. researchgate.netfrontiersin.org For many phenolic antioxidants, the HAT and SPLET mechanisms are considered the most probable pathways for their radical scavenging activity. mdpi.com
Generation and Spectroscopic Characterization of Thiochromanoxyl Radicals
The antioxidant action of this compound involves the formation of a thiochromanoxyl radical. This transient species is generated when the parent molecule donates a hydrogen atom from its hydroxyl group to a free radical. researchgate.net The direct observation and characterization of such short-lived radicals are challenging but can be achieved using specialized spectroscopic techniques. osti.gov
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful method for studying species with unpaired electrons, such as free radicals. nih.govnih.gov ESR spectroscopy can provide information about the structure and environment of the radical. nih.gov In some cases, photolytic methods can be used to generate radicals for spectroscopic analysis. researchgate.net For instance, thiochromanoxyl radicals have been generated through photolysis and their EPR and Electron-Nuclear Double Resonance (ENDOR) spectra have been recorded. researchgate.net
Anticancer Activity (In Vitro Cellular Models)
The potential of this compound and its derivatives as anticancer agents has been investigated in various in vitro cellular models. pandawainstitute.com The cytotoxicity of these compounds is typically evaluated against a panel of human cancer cell lines. researchgate.net
The anticancer activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Studies have shown that the cytotoxic effects of such compounds can be influenced by the number and position of hydroxyl groups on the aromatic ring. pandawainstitute.com For example, research on hydroxyxanthones, which share structural similarities, revealed that their anticancer activity against the HepG2 human liver carcinoma cell line was dependent on the hydroxylation pattern. pandawainstitute.com
The evaluation of anticancer activity often includes a comparison with established chemotherapeutic drugs to assess the relative potency of the new compounds. researchgate.net Furthermore, the selectivity of the compound for cancer cells over normal, non-cancerous cells is a critical aspect of these studies. researchgate.net A high selectivity index, which is the ratio of the IC50 value for normal cells to that for cancer cells, indicates a potentially safer therapeutic agent. researchgate.net
While specific IC50 values for this compound against various cancer cell lines are not detailed in the provided search results, the general approach involves screening against multiple cell lines to identify potential candidates for further development. japsonline.comwaocp.com
Other Enzyme Inhibitory Activities
Cathepsin L Inhibition
Cathepsin L is a lysosomal cysteine protease that plays a role in various physiological and pathological processes, including inflammation and cancer. nih.govuniprot.org Inhibition of this enzyme is being explored as a therapeutic strategy. nih.gov Some inhibitors of Cathepsin L are known to be cell-permeable and reversible. sigmaaldrich.com While a direct study on this compound's activity against Cathepsin L was not found, the potential for such compounds to interact with proteases is an area of interest.
Lipoxygenase Inhibition
Lipoxygenases (LOXs) are a family of enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. dergipark.org.trresearchgate.net Inhibition of LOXs is a target for anti-inflammatory therapies. drugbank.comnih.gov Certain thiochroman (B1618051) derivatives have been identified as novel lipoxygenase inhibitors. molaid.com The inhibitory activity is often assessed through spectrophotometric methods, and the IC50 value is determined to quantify the potency of the inhibitor. dergipark.org.tr
Protein Kinase CK2 Inhibition (from related thiochromanone derivatives)
Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in promoting cell growth and survival, making it a target for anticancer drug development. mdpi.com Flavonoids and related chromone (B188151) derivatives have been reported as effective CK2 inhibitors. nih.gov Some of these inhibitors act non-competitively with ATP, binding to an allosteric site on the enzyme. escholarship.org
Research on chromone-2-aminothiazole derivatives, which share a core structure with thiochromanones, has led to the identification of potent CK2 inhibitors with IC50 values in the nanomolar to low micromolar range. nih.gov For instance, one such derivative, compound 5i, exhibited an IC50 of 0.08 µM against CK2 and showed potent anti-proliferative activity against HL-60 tumor cells with an IC50 of 0.25 µM. nih.gov While direct data for this compound is unavailable, the activity of these related thiochromanone derivatives suggests a potential avenue for investigation.
Miscellaneous Biological Investigations (In Vitro)
Anti-inflammatory Properties
While direct studies on the anti-inflammatory properties of this compound are not extensively documented in the available literature, research into related thiochroman and chromen-4-one derivatives provides significant insights into their potential anti-inflammatory mechanisms. The core structure is recognized for its role in modulating inflammatory pathways.
Uncontrolled or dysregulated inflammatory responses are implicated in the development of numerous acute and chronic diseases. A key pathway in the inflammatory process is the Nrf2-ARE pathway, which plays a crucial role in regulating inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Studies on novel synthetic derivatives of similar scaffolds, such as 4,6-bis((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione (HPT), have demonstrated significant anti-inflammatory activity. In in vitro experiments using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, treatment with HPT resulted in a dose-dependent reduction in the production of nitric oxide (NO). nih.gov Furthermore, it decreased the protein and mRNA expression levels of both COX-2 and iNOS. nih.gov This suggests that compounds with related structures can effectively target key mediators of the inflammatory response.
The mechanism of action for these compounds often involves the suppression of inflammatory cytokine expression, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov In LPS-stimulated macrophages, the inhibition of COX-2 and iNOS by HPT was found to be mediated through the blockade of p38 and c-Jun NH2-terminal kinase (JNK) activation, but not the extracellular signal-regulated kinase (ERK1/2) pathway. nih.gov
The investigation of various heterocyclic compounds, including those with thiazoline-2-thione and flavonoid structures, has further highlighted the potential for these chemical classes to exhibit anti-inflammatory effects. nih.govmdpi.com For instance, certain flavonoid derivatives have been shown to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway, leading to a downregulation of NO, IL-6, and TNF-α expression. nih.gov
Table 1: In Vitro Anti-inflammatory Effects of a Related Thione Derivative (HPT) on RAW 264.7 Cells
| Biomarker | Effect of HPT Treatment | Pathway Implication |
| Nitric Oxide (NO) | Reduced Production | Inhibition of iNOS |
| COX-2 | Reduced Protein & mRNA Expression | Prostaglandin Synthesis |
| iNOS | Reduced Protein & mRNA Expression | Nitric Oxide Production |
| TNF-α | Suppressed mRNA Expression | Pro-inflammatory Cytokine |
| IL-1β | Suppressed mRNA Expression | Pro-inflammatory Cytokine |
| IL-6 | Suppressed mRNA Expression | Pro-inflammatory Cytokine |
| p38 MAPK | Blocked Activation | Signal Transduction |
| JNK | Blocked Activation | Signal Transduction |
Data synthesized from studies on a novel anti-inflammatory pyrimidine-2(1H)-thione derivative. nih.gov
Melatonin (B1676174) Receptor Ligand Evaluation (from related thiochromans)
The evaluation of thiochroman derivatives as ligands for melatonin receptors (MT1 and MT2) has been a subject of scientific inquiry. Melatonin receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, with implications for sleep disorders, mood disorders, and other physiological processes. elifesciences.org
Research into a series of substituted oxygenated heterocycles and their thio-analogues has shown that replacing the indole (B1671886) moiety of melatonin with a thiochroman skeleton, which carries an amidic chain on the aromatic ring, generally leads to compounds with a weak affinity for melatonin receptors. nih.gov However, specific substitutions can influence this affinity.
The structural features of ligands are critical for their binding affinity and efficacy at melatonin receptors. mdpi.com Key interactions often involve a hydrogen bond between the 5-methoxy group of melatonin or an equivalent group on a ligand and a histidine residue in transmembrane domain 5 (TM5) of the receptor, which is considered essential for receptor activation. mdpi.com The N-acetyl group of melatonin also plays a role in binding.
Structure-activity relationship (SAR) studies on various melatonergic ligands have highlighted the importance of the aromatic ring's methoxy group and the amide side chain. researchgate.net The replacement of oxygen atoms with sulfur in melatonin analogues has been shown to decrease binding affinity at both human MT1 and MT2 receptors. researchgate.net This suggests that the hydrogen bonding capability of the oxygen is significant for receptor interaction.
While most thiochroman derivatives exhibit low affinity, the exploration of different heterocyclic scaffolds continues in the search for potent and selective melatonin receptor ligands. nih.govresearchgate.net The discovery of novel chemotypes through methods like structure-based virtual screening has led to the identification of potent agonists with varying degrees of selectivity for MT1 and MT2. elifesciences.org
Table 2: Binding Affinity of Selected Heterocyclic Analogues at Melatonin Receptors
| Compound Type | Receptor Moiety Replacement | General Binding Affinity |
| Thiochroman Analogues | Indole ring of melatonin | Weak |
| Naphthalenic Derivatives | Indole ring of melatonin | High affinity agonists |
| Imidazo[1,2-a]pyridines | Indole ring of melatonin | Good affinity (subtype dependent) |
This table summarizes general findings from studies on various heterocyclic replacements for the indole nucleus of melatonin. nih.govresearchgate.netsrbr.org
Inhibition of Nitric Oxide Production (from related quinoline (B57606) alkaloids)
The overproduction of nitric oxide (NO) by activated microglia in the central nervous system is implicated in the pathogenesis of various neurodegenerative diseases. tandfonline.comtandfonline.com Therefore, the inhibition of excessive NO production is a key therapeutic strategy. While direct data on this compound is limited, studies on related quinoline alkaloids provide valuable insights into this mechanism.
In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that various quinoline alkaloids can significantly inhibit NO production. tandfonline.comtandfonline.com For instance, alkaloids isolated from the root barks of Dictamnus dasycarpus demonstrated potent inhibitory activities. tandfonline.com Among the isolated compounds, 8-methoxy-N-methylflindersine and skimmianine (B1681810) were identified as having the most potent inhibitory effects on LPS-induced NO production. tandfonline.com
Similarly, research on quinoline alkaloids from the roots of Waltheria indica revealed that several compounds exhibited significant NO-inhibitory activity, with some being more active than the positive control, L-NMMA. researchgate.netacs.org Structure-activity relationship analyses indicated that substitution at the C-8 position significantly influenced the NO inhibitory activity. researchgate.netacs.org The inhibition of LPS-induced inducible nitric oxide synthase (iNOS) was found to correlate with the inhibition of iNOS mRNA expression. researchgate.netacs.org
The mechanism often involves the modulation of signaling pathways that lead to the expression of iNOS. nih.gov For example, some quinoline alkaloids have been shown to interfere with the nitric oxide (NO) system, which plays a pivotal role in their antinociceptive and anti-inflammatory effects. plos.orgresearchgate.net
Table 3: Inhibitory Effects of Selected Quinoline Alkaloids on LPS-Induced Nitric Oxide Production in BV2 Cells
| Compound | Source | Potency of NO Inhibition |
| 8-methoxy-N-methylflindersine | Dictamnus dasycarpus | Most Potent |
| Skimmianine | Dictamnus dasycarpus | Potent |
| Waltherione M | Waltheria indica | Significant (IC50 = 11.7 ± 0.8 μM) |
| Anhydroevoxine | Choisya 'Aztec-Pearl' | Implicated in NO system modulation |
Data compiled from studies on quinoline alkaloids from various plant sources. tandfonline.comresearchgate.netacs.orgplos.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic and Energetic Properties
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the intrinsic electronic and energetic characteristics of a molecule. These calculations provide a foundational understanding of the molecule's stability and reactivity.
Prediction of Homolytic Bond Dissociation Enthalpies (BDE)
Homolytic Bond Dissociation Enthalpy (BDE) is the standard enthalpy change required to break a specific bond via homolysis, resulting in two radical fragments. It is a key indicator of the strength of a chemical bond. For a phenolic compound like 6-Hydroxythiochroman-4-one, the BDE of the O-H bond is particularly significant as it relates to its antioxidant potential. A lower BDE for the O-H bond suggests that the hydrogen atom can be more easily donated to neutralize free radicals.
Theoretical calculations using DFT methods, such as B3LYP, have been shown to be reliable for predicting BDEs, with deviations from experimental values generally falling within 2-3 kcal/mol. While specific BDE calculations for this compound are not prominently available in the reviewed literature, the table below illustrates typical BDE values for related phenolic compounds, which are determined through similar computational methods.
| Compound | Bond | Calculated BDE (kcal/mol) |
|---|---|---|
| Phenol | O-H | 85.8 - 91.0 |
| Catechol | O-H | ~80.0 |
| Ethane | C-H | 101.1 |
Prediction of Adiabatic Ionization Potentials (IP)
The ionization potential (IP), or ionization energy, is the minimum energy needed to remove an electron from a gaseous atom or molecule. The adiabatic ionization potential specifically refers to the energy difference between the optimized ground state of the neutral molecule and the optimized ground state of its resulting cation. This property is crucial for understanding the molecule's behavior in electron-transfer reactions and its stability as a cation. Ab initio computational methods are frequently used to calculate both vertical and adiabatic ionization potentials.
Although specific predicted IP values for this compound were not identified, computational studies on various organic molecules show that methods like B3LYP and MP2 can provide consistent and reliable results for IP calculations when compared to experimental data where available.
| Compound | Ionization Potential (eV) |
|---|---|
| Bismuth (Bi) | 7.29 |
| Scandium (Sc) | 6.56 |
| Calcium (Ca) | 6.11 |
Calculation of Molecular Orbitals and Electronic Structure
Understanding the electronic structure of this compound involves the calculation of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
These molecular orbitals are generated by the linear combination of atomic orbitals (LCAO). Quantum mechanical calculations can determine the energy levels and spatial distribution of these orbitals, providing a detailed picture of the electron density within the molecule. While specific HOMO-LUMO energy values for this compound are not detailed in the available search results, such calculations are standard in computational chemistry to predict electronic transitions and reactivity.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
Prediction of Ligand-Enzyme Binding Affinities (e.g., Dihydropteroate Synthase)
Dihydropteroate synthase (DHPS) is a crucial enzyme in the folate biosynthesis pathway of many microorganisms, making it a validated target for antimicrobial agents. Molecular docking can be used to predict how this compound might bind to the active site of DHPS. The simulation calculates a docking score, often expressed in kcal/mol, which estimates the binding affinity; a more negative score typically indicates a stronger interaction.
Docking studies involve placing the ligand into the binding site of the enzyme and evaluating the interactions, such as hydrogen bonds and hydrophobic contacts. While specific docking studies of this compound with DHPS were not found, this methodology is widely applied to screen libraries of compounds for potential inhibitors of this enzyme.
| Ligand | Target Organism | Docking Score (kcal/mol) |
|---|---|---|
| Bioactive Compounds (General) | E. coli | -4.0 to -5.3 |
| Trimethoprim | E. coli | -6.5 |
Target Identification through Reverse Pharmacophore Mapping
Reverse pharmacophore mapping, also known as pharmacophore profiling, is a computational method used to identify potential biological targets for a given molecule. Instead of starting with a known target, this approach uses the 3D chemical features of the molecule (the pharmacophore) to search against a database of protein structures. This can reveal potential enzymes or receptors that the molecule might interact with, thereby suggesting its mechanism of action. This technique is valuable for discovering new uses for existing compounds and for understanding the polypharmacology (multiple targets) of a drug candidate. No studies employing reverse pharmacophore mapping for this compound were identified in the search results.
Computational Kinetics for Reaction Mechanism Elucidation
Computational kinetics involves the use of theoretical models to study the rates and mechanisms of chemical reactions. rsc.orgyoutube.comresearchgate.netmdpi.com For this compound, these studies are particularly valuable for understanding its antioxidant behavior, which is crucial for its potential therapeutic applications. By simulating reaction pathways, researchers can elucidate the intricate details of how this molecule neutralizes harmful free radicals. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a good balance between accuracy and computational cost for studying molecular structures and reactivity. nih.govscirp.orgmdpi.com
The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical. The exact mechanism of this process can be complex and is often described by models such as Sequential Proton Loss Electron Transfer (SPLET) and Proton-Coupled Electron Transfer (PCET). researchgate.netresearchgate.netnih.govchemistryviews.orgresearchgate.net
Proton-Coupled Electron Transfer (PCET): This mechanism involves the concerted transfer of a proton and an electron from the antioxidant to the radical species. nih.govresearchgate.net It is a single kinetic step, and its feasibility is often evaluated by calculating the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE value indicates a greater ease of hydrogen atom abstraction and thus higher antioxidant potential via this pathway, which is also known as Hydrogen Atom Transfer (HAT). researchgate.netnih.gov
Sequential Proton Loss Electron Transfer (SPLET): This is a two-step mechanism. First, the antioxidant is deprotonated to form a phenoxide anion. Second, this anion donates an electron to the free radical. researchgate.netresearchgate.net The favorability of the SPLET mechanism is assessed using thermodynamic parameters like Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). frontiersin.org Lower PA and ETE values suggest a more favorable SPLET process. frontiersin.org The pH of the environment can significantly influence this mechanism, as basic conditions facilitate the initial deprotonation step. mdpi.com
Computational studies, typically using DFT, can calculate these thermodynamic parameters to predict the dominant antioxidant mechanism for this compound under different conditions. nih.govfrontiersin.org For example, in nonpolar environments, the HAT (a form of PCET) mechanism is often favored, while in polar, aqueous environments, the SPLET mechanism can become more significant. nih.gov
Table 1: Key Thermodynamic Parameters for Antioxidant Mechanism Elucidation
| Parameter | Abbreviation | Associated Mechanism | Interpretation for Higher Activity |
| Bond Dissociation Enthalpy | BDE | Hydrogen Atom Transfer (HAT) / PCET | Lower Value |
| Ionization Potential | IP | Single Electron Transfer-Proton Transfer (SET-PT) | Lower Value |
| Proton Dissociation Enthalpy | PDE | SPLET (Step 1 - alternative to PA) | Lower Value |
| Proton Affinity | PA | SPLET (Step 1) | Lower Value |
| Electron Transfer Enthalpy | ETE | SPLET (Step 2) | Lower Value |
This table summarizes key parameters used in computational studies to predict antioxidant mechanisms. Lower values for these parameters generally indicate a higher potential for antioxidant activity through the respective pathway. researchgate.netnih.govfrontiersin.org
Conformational Analysis and Prediction of Molecular Geometries
The three-dimensional structure of this compound is critical to its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. nih.govnih.govlaas.fr The thiochroman (B1618051) ring system is not planar and can adopt several conformations, such as half-chair or boat forms.
Computational methods like molecular dynamics (MD) simulations and distance geometry are employed to explore the conformational space of the molecule. nih.govnih.govmdpi.com DFT calculations are then used to optimize the geometries of the identified conformers and determine their relative energies and populations based on the Boltzmann distribution. mdpi.com
For the this compound scaffold, the analysis would focus on:
Ring Pucker: Determining the most stable puckering of the six-membered heterocyclic ring.
Substituent Orientation: Analyzing the orientation (axial vs. equatorial) of substituents on the ring.
Intramolecular Interactions: Identifying potential intramolecular hydrogen bonds, for instance, between the 6-hydroxyl group and the 4-keto group, which could stabilize certain conformations.
Studies on related chroman-6-ol (B1254870) systems have used a combination of NMR techniques and DFT calculations to perform detailed conformational analyses, revealing the dynamic nature of the chroman ring and the energy barriers for ring inversion. mdpi.com Similar approaches applied to this compound would provide precise data on bond lengths, bond angles, and dihedral angles for its most stable geometric structures.
Table 2: Hypothetical Conformational Analysis Results for Thiochroman-4-one (B147511) Ring
| Conformer | Key Dihedral Angle (e.g., C2-S1-C8a-C4a) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Half-Chair 1 | ~45° | 0.00 | 75% |
| Half-Chair 2 | ~ -45° | 0.15 | 24% |
| Boat | ~0° | 4.50 | <1% |
This table presents a hypothetical outcome of a conformational analysis, illustrating how different conformers would be characterized by their geometry, relative stability, and population at equilibrium. The actual values would need to be determined through specific computational studies.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicit from SAR studies)
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.commdpi.comblogspot.com By identifying the key physicochemical properties, or "descriptors," that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govmdpi.com
A QSAR study on a series of 4-(thio)-chromenone 6-O-sulfamate analogs, which are structurally related to this compound, was conducted to identify inhibitors of steroidal sulfatase (STS), an enzyme implicated in breast cancer. nih.gov The study developed a robust QSAR model using multiple linear regression (MLR). nih.gov
The process typically involves:
Data Set Compilation: Assembling a series of compounds with experimentally measured biological activity (e.g., pIC50 values).
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, which can be electronic, steric, hydrophobic, or topological in nature.
Model Development: Using statistical methods to select the most relevant descriptors and build a regression equation that links them to the biological activity.
Model Validation: Rigorously testing the model's predictive power using techniques like cross-validation and external test sets. nih.gov
In the study of thiochromenone sulfamates, the resulting QSAR model revealed that STS inhibition was significantly influenced by specific electro-topological state descriptors and the count of basic groups. nih.gov DFT studies further supported the model, indicating that the HOMO (Highest Occupied Molecular Orbital) was centered on the chromenone ring, highlighting its importance for hydrophobic interactions with the receptor. nih.gov Such insights are invaluable for the lead optimization of this compound derivatives for specific biological targets.
Table 3: Example of a QSAR Model Equation
| Model Equation | pIC50 = 1.25(SdssC) - 0.78(maxHBa) + 0.45(BCUTp-1h) + 5.10 |
| Statistical Parameters | |
| R² | 0.834 |
| Q² (LOO) | 0.786 |
| Descriptor Definitions | |
| SdssC | Sum of the atom type E-state for >C= |
| maxHBa | Maximum E-states for strong hydrogen bond acceptors |
| BCUTp-1h | Basic group count descriptor |
This table shows a representative QSAR equation from the study on 4-(thio)-chromenone 6-O-sulfamate analogs. nih.gov R² (coefficient of determination) and Q² (cross-validated R²) are measures of the model's goodness-of-fit and predictive ability, respectively.
In Silico Screening and Virtual Library Design for Novel Bioactive Derivatives
In silico screening and virtual library design are modern drug discovery strategies that use computational power to identify promising new drug candidates from vast chemical spaces. iupac.orgwuxibiology.comchemdiv.com The this compound scaffold can serve as an excellent starting point for these efforts due to its established biological relevance.
The process involves several key steps:
Scaffold Selection: Choosing a core structure, such as this compound, known to have some desired activity.
Virtual Library Generation: Computationally creating a large collection of derivatives by attaching various chemical groups (building blocks) to the scaffold at specific positions. wuxibiology.com This enumeration can result in libraries containing millions to billions of virtual compounds. wuxibiology.comchemdiv.com
Filtering and Prioritization: The virtual library is filtered based on drug-like properties (e.g., Lipinski's Rule of Five, ADMET properties) to remove compounds with likely poor pharmacokinetic profiles. sygnaturediscovery.comnih.gov
Virtual Screening: The remaining compounds are screened against a biological target using methods like molecular docking or pharmacophore modeling. iupac.orgnih.goveco-vector.com Molecular docking predicts the binding pose and affinity of a small molecule to a protein's active site, while pharmacophore modeling searches for compounds that match a 3D arrangement of essential features required for activity. iupac.org
Hit Selection: The top-scoring compounds are identified as "virtual hits" and prioritized for chemical synthesis and subsequent biological testing.
This approach allows for the rapid and cost-effective exploration of the chemical space around the this compound core, accelerating the discovery of novel and potent derivatives with tailored biological activities. wuxibiology.com
Table 4: Workflow for Virtual Library Design Based on this compound
| Step | Action | Computational Tools/Methods | Objective |
| 1 | Scaffold Definition | Chemical drawing software | Define the this compound core structure. |
| 2 | Reaction Enumeration | Combinatorial library generation software (e.g., CombiGen) | Define possible synthetic routes for derivatization. iupac.org |
| 3 | Building Block Selection | Chemical supplier databases | Select diverse and synthetically accessible reagents. |
| 4 | Library Generation | Enumeration algorithms | Create a large virtual library of derivatives. |
| 5 | Property Filtering | QSAR/ADMET prediction models | Remove compounds with predicted undesirable properties. |
| 6 | Virtual Screening | Docking software (e.g., AutoDock Vina), Pharmacophore modeling (e.g., LigandScout) | Score and rank compounds based on predicted binding to a target. iupac.orgnih.gov |
| 7 | Hit Prioritization | Data analysis and visualization tools | Select the most promising candidates for synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
